![molecular formula C24H39NO7 B1209751 Crassicaulisine CAS No. 83694-44-4](/img/structure/B1209751.png)
Crassicaulisine
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Overview
Description
Aconitane-1,8,14,15-tetrol, 20-ethyl-6,16-dimethoxy-4-(methoxymethyl)-, (1alpha,6alpha,14alpha,15beta,16beta)- is a natural product found in Aconitum hemsleyanum with data available.
Scientific Research Applications
Identification and Characteristics
Crassicaulisine, a sulphonoglycolipid, was first isolated from the red alga Chondria crassicaulis Harv. The structural elucidation was based on chemical reactions and spectroscopic analysis, revealing its unique composition (Shao, Cai, Ye, & Guo, 2002).
Algae and Rhizobacteria Interaction
Research on the interaction between algae, including species like Crassula sarcocaulis, and rhizobacteria, showed that combining algae and bacteria can significantly improve agronomic parameters in plants, offering a new dimension in sustainable agriculture (Prisa, 2022).
Pharmacological Effects
Studies on plants from the Crassulaceae family, including Rhodiola species, have demonstrated significant adaptogenic, neuroprotective, anti-tumor, cardioprotective, and anti-depressant effects. These effects are attributed to compounds like salidroside and rosin, which have been the focus of biotechnological research for enhanced production (Grech-Baran, Sykłowska-Baranek, & Pietrosiuk, 2014).
Antifungal and Antimicrobial Properties
Several studies have highlighted the antifungal and antimicrobial properties of plants in the Crassulaceae family. For instance, Gentiana crassicaulis has been shown to exhibit inhibitory effects against LPS-induced NO and IL-6 production in macrophages, indicating potential therapeutic applications in inflammatory conditions (He, Zhu, Ge, Cai, & Komatsu, 2015).
Anticancer Activity
Chondria Crassicaulis has been investigated for its biological activity against human cancer cells. The research suggests that different fractions of this alga may exhibit cytotoxic effects on cancer cell lines, pointing towards its potential use as a chemopreventive agent (Kwang-Hye, Mi-Ok, & Song-Ja, 2005).
properties
CAS RN |
83694-44-4 |
---|---|
Product Name |
Crassicaulisine |
Molecular Formula |
C24H39NO7 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R,7R,8R,13S,17R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,7,8,16-tetrol |
InChI |
InChI=1S/C24H39NO7/c1-5-25-9-22(10-30-2)7-6-13(26)23-12-8-11-16(27)14(12)24(29,21(28)17(11)31-3)15(20(23)25)18(32-4)19(22)23/h11-21,26-29H,5-10H2,1-4H3/t11-,12+,13?,14+,15?,16-,17+,18?,19+,20?,21+,22-,23?,24+/m0/s1 |
InChI Key |
FPECZWKKKKZPPP-KXMOZJSXSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@H]([C@@H]6O)[C@H]([C@H]5O)OC)O)OC)O)COC |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)C(C5O)OC)O)OC)O)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)C(C5O)OC)O)OC)O)COC |
synonyms |
crassicaulisine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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